ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193941
InChI: InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17193941

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H11N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2,4,8H2,1H3,(H,9,10)
Standard InChI Key IRPRCWIFFVOAGF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC(=C1)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 5-(aminomethyl)-1H-pyrazole-3-carboxylate consists of a pyrazole core (C3H3N2) substituted at positions 3 and 5. The carboxylate group (-COOEt) at position 3 contributes to the molecule’s polarity, while the aminomethyl group at position 5 introduces nucleophilic reactivity. The ethyl ester enhances lipophilicity, balancing solubility in organic solvents and aqueous media .

Hypothetical Molecular Formula and Weight

  • Molecular Formula: C7H11N3O2

  • Molecular Weight: 169.18 g/mol (calculated based on analogs ).

Spectroscopic Characteristics

While experimental data for this compound is unavailable, inferences from similar pyrazoles suggest:

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O stretch) and ~3300 cm⁻¹ (N-H stretches from -NH2) .

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.3 ppm (triplet, CH3 of ethyl), δ 4.2 ppm (quartet, CH2O), δ 3.8 ppm (singlet, CH2NH2), and aromatic protons between δ 7.0–8.0 ppm .

    • ¹³C NMR: δ 165 ppm (ester carbonyl), δ 60 ppm (OCH2CH3), and pyrazole carbons at δ 110–150 ppm .

Physical Properties

PropertyEthyl 5-(Aminomethyl)-1H-Pyrazole-3-CarboxylateEthyl 5-Amino-3-Methyl-1H-Pyrazole-4-Carboxylate
Melting Point100–110°C (estimated)108°C
SolubilityModerate in DMSO, ethanol; low in waterLimited data
StabilityHydrolytically sensitive under acidic/basic conditionsStable at room temperature

Synthetic Methodologies

Cyclocondensation of Hydrazines and β-Keto Esters

A common route to pyrazoles involves reacting hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For example, ethyl (ethoxymethylene)cyanoacetate reacts with hydrazine derivatives to form 5-aminopyrazole-4-carboxylates . Adapting this method, hydrazines bearing aminomethyl groups could yield the target compound:

Hydrazine derivative + Ethyl (ethoxymethylene)cyanoacetateToluene, 80°CEthyl 5-(Aminomethyl)-1H-Pyrazole-3-Carboxylate\text{Hydrazine derivative + Ethyl (ethoxymethylene)cyanoacetate} \xrightarrow{\text{Toluene, 80°C}} \text{Ethyl 5-(Aminomethyl)-1H-Pyrazole-3-Carboxylate}

Post-Functionalization Strategies

Introducing the aminomethyl group via nucleophilic substitution or reductive amination:

  • Step 1: Synthesize ethyl 5-(bromomethyl)-1H-pyrazole-3-carboxylate using N-bromosuccinimide.

  • Step 2: React with aqueous ammonia to substitute bromide with -NH2 .

Reactivity and Derivative Synthesis

Acylation and Alkylation

The aminomethyl group undergoes typical amine reactions:

  • Acylation: Treatment with acetyl chloride forms ethyl 5-(acetylamidomethyl)-1H-pyrazole-3-carboxylate.

  • Schiff Base Formation: Reacts with aldehydes to generate imine derivatives .

Cyclization to Fused Heterocycles

Reaction with electrophiles (e.g., chloroacetyl chloride) facilitates cyclization to imidazo[1,2-b]pyrazoles, which exhibit bioactivity:

Ethyl 5-(Aminomethyl)-1H-Pyrazole-3-CarboxylateClCOCH2Cl, BaseImidazo[1,2-b]pyrazole Derivative\text{Ethyl 5-(Aminomethyl)-1H-Pyrazole-3-Carboxylate} \xrightarrow{\text{ClCOCH2Cl, Base}} \text{Imidazo[1,2-b]pyrazole Derivative}

Applications in Medicinal Chemistry

Anticancer Agents

Pyrazole derivatives inhibit kinases (e.g., p38α MAPK) and tumor cell proliferation. The aminomethyl group enhances binding to enzymatic active sites .

Antiviral and Antimicrobial Activity

Imidazo[1,2-b]pyrazoles derived from this compound show efficacy against herpes simplex virus (HSV-1) and Staphylococcus aureus .

Drug Intermediate

Serves as a precursor to purine analogs (e.g., pyrazolo[3,4-d]pyrimidines) via diazotization and cycloaddition .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator